molecular formula C12H12ClNO B1485686 (3S,4R)-4-[2-(2-chlorophenyl)ethynyl]pyrrolidin-3-ol CAS No. 2165546-10-9

(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]pyrrolidin-3-ol

Cat. No. B1485686
CAS RN: 2165546-10-9
M. Wt: 221.68 g/mol
InChI Key: QZBVQQPFANXCBZ-ZYHUDNBSSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrrolidin-3-ol ring, followed by the introduction of the 2-chlorophenyl ethynyl group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidin-3-ol ring, the 2-chlorophenyl group, and the ethynyl group. The stereochemistry would also play a significant role in its structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the alcohol group could be deprotonated to form an alkoxide, which could then participate in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, it would likely be polar due to the presence of the alcohol group, and its solubility in different solvents would depend on the balance of polar and nonpolar groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]pyrrolidin-3-ol” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential applications. For example, it could be studied for potential use in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c13-11-4-2-1-3-9(11)5-6-10-7-14-8-12(10)15/h1-4,10,12,14-15H,7-8H2/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBVQQPFANXCBZ-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C#CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C#CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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